Phthalocyanine Iron(II)

Catalog No.
S589349
CAS No.
132-16-1
M.F
C32H16FeN8
M. Wt
568.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phthalocyanine Iron(II)

CAS Number

132-16-1

Product Name

Phthalocyanine Iron(II)

IUPAC Name

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;iron(2+)

Molecular Formula

C32H16FeN8

Molecular Weight

568.4 g/mol

InChI

InChI=1S/C32H16N8.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2

InChI Key

MIINHRNQLVVCEW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Fe+2]

Synonyms

ferrous phthalocyanine, iron(II) phthalocyanine

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Fe+2]

The exact mass of the compound Phthalocyanine Iron(II) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Iron(II) phthalocyanine (CAS: 132-16-1) is a planar, macrocyclic transition metal complex characterized by a highly defined Fe-N4 coordination environment. In industrial and advanced research procurement, FePc is primarily sourced as a high-performance molecular electrocatalyst and a high-yield precursor for single-atom catalysts (SACs). Unlike generic iron salts, its aza-bridged porphyrinoid structure provides intrinsic redox activity (Fe2+/Fe3+ transitions) and high thermal stability, making it highly processable for carbon-supported cathode manufacturing, electrochemical sensing, and high-temperature pyrolysis workflows targeting dense, atomically dispersed active sites [1].

Substituting Iron(II) phthalocyanine with closely related metal phthalocyanines (such as CoPc or CuPc) or generic iron salts fundamentally alters reaction pathways and active site yields. In oxygen reduction reaction (ORR) applications, CoPc typically drives a less efficient two-electron pathway generating corrosive hydrogen peroxide, whereas FePc facilitates the targeted four-electron pathway directly to water[1]. Furthermore, attempting to replace FePc with cheaper iron salts (e.g., iron acetate) during the synthesis of Fe-N-C catalysts results in uncontrolled pyrolysis, leading to the agglomeration of inactive iron oxide or carbide nanoparticles rather than the desired atomically dispersed Fe-N4 active sites [2].

Electrocatalytic Pathway Efficiency: FePc vs. CoPc

When evaluated for ORR in alkaline media, the central metal atom strictly dictates the reduction pathway. FePc demonstrates a near-theoretical electron transfer number, driving the reaction completely to water, whereas Cobalt phthalocyanine (CoPc) heavily favors a partial reduction pathway [1].

Evidence DimensionElectron transfer number (n) and H2O2 yield
Target Compound Datan ≈ 3.96–4.00; H2O2 yield < 3%
Comparator Or BaselineCoPc: n ≈ 2.10–3.04 (high H2O2 yield)
Quantified DifferenceFePc provides a 33–88% higher electron transfer efficiency, virtually eliminating peroxide generation.
ConditionsRotating ring-disk electrode (RRDE) in 0.1 M KOH.

Procuring FePc over CoPc ensures maximum power density and prevents peroxide-induced degradation of fuel cell membranes.

Single-Atom Site Yield During Pyrolysis: FePc vs. Iron Salts

Manufacturing Fe-N-C catalysts requires high-temperature pyrolysis, where precursor selection dictates the density of active sites. Using FePc as a molecular precursor maintains the Fe-N4 coordination during carbonization, whereas generic iron salts undergo uncontrolled phase transitions [1].

Evidence DimensionActive site dispersion and nanoparticle formation
Target Compound DataYields highly dense, atomically dispersed Fe-N4 sites with minimal aggregation.
Comparator Or BaselineIron salts (e.g., FeCl2) result in extensive agglomeration into inactive metallic iron or iron oxide nanoparticles above 600 °C.
Quantified DifferenceFePc precursors significantly increase the ratio of isolated single-atom sites to inactive bulk clusters.
ConditionsPyrolysis at 800–1000 °C under inert atmosphere.

Using FePc as a precursor maximizes the catalytic mass activity of the final Fe-N-C material, reducing waste and improving batch-to-batch reproducibility.

Macrocycle Stability in Acidic Environments: FePc vs. Iron Porphyrins

While both phthalocyanines and porphyrins are used as ORR electrocatalysts, their structural differences impact longevity. The meso-nitrogen atoms (aza-bridges) in FePc provide higher resistance to demetalation and oxidative corrosion compared to the carbon bridges in iron porphyrins (e.g., FeTPP) [1].

Evidence DimensionStructural integrity under acidic ORR conditions
Target Compound DataFePc (aza-bridged) maintains complex integrity and stable ORR onset potentials.
Comparator Or BaselineIron porphyrins (carbon-bridged) exhibit rapid degradation and lower overall stability in acid.
Quantified DifferenceFePc-derived structures show higher retention of the coordinated metal center during prolonged acidic cycling.
ConditionsElectrocatalytic cycling in 0.5 M H2SO4.

FePc is a highly stable procurement choice for applications requiring long-term structural integrity in harsh, low-pH electrochemical environments.

Alkaline ORR Activity Benchmark: FePc/Carbon vs. Commercial Pt/C

For commercial viability, non-precious metal catalysts must rival platinum. When supported on advanced carbons (e.g., graphene or carbon nanotubes), FePc matches or exceeds the kinetic performance of benchmark platinum catalysts in alkaline media[1].

Evidence DimensionORR Half-wave potential (E1/2)
Target Compound DataFePc/Nanocarbon composites: E1/2 ≈ 0.88–0.90 V vs RHE
Comparator Or BaselineCommercial 20 wt% Pt/C: E1/2 ≈ 0.85–0.86 V vs RHE
Quantified DifferenceFePc composites achieve a 20–50 mV more positive half-wave potential than standard Pt/C.
ConditionsO2-saturated 0.1 M KOH at 1600 rpm.

Allows manufacturers to replace expensive platinum in alkaline anion-exchange membrane fuel cells (AEMFCs) without sacrificing cathodic performance.

Precursor for Fe-N-C Single-Atom Catalysts

Directly following from its ability to resist high-temperature agglomeration, FePc is a highly effective molecular precursor for synthesizing atomically dispersed Fe-N-C catalysts. It is heavily procured for pyrolysis workflows where maintaining a strict Fe-N4 coordination environment is required to maximize active site density for fuel cell cathodes[1].

Platinum-Free Cathodes in Alkaline Fuel Cells (AEMFCs)

Because FePc supports a highly efficient four-electron oxygen reduction pathway and exhibits half-wave potentials exceeding commercial Pt/C, it is a primary candidate for non-precious metal cathodes in alkaline anion-exchange membrane fuel cells. It provides high power density while eliminating the cost of platinum[2].

Electrochemical Sensors for Peroxide and Nitric Oxide

The distinct, stable Fe2+/Fe3+ redox transitions of the FePc macrocycle make it highly suitable for electrochemical sensing. Its higher chemical stability compared to iron porphyrins ensures reliable, long-term sensor calibration in both industrial monitoring and biomedical diagnostics [3].

Physical Description

Dark purple crystals; Insoluble in water; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

4

Exact Mass

568.084728 g/mol

Monoisotopic Mass

568.084728 g/mol

Heavy Atom Count

41

Related CAS

36344-64-6

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 45 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 11 of 56 companies with hazard statement code(s):;
H315 (54.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (45.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (45.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (18.18%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (27.27%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

132-16-1

General Manufacturing Information

Iron, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)-: ACTIVE

Dates

Last modified: 08-15-2023

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